molecular formula C13H16N2 B2932254 3-Cyclohexylimidazo[1,5-a]pyridine CAS No. 618859-94-2

3-Cyclohexylimidazo[1,5-a]pyridine

Cat. No.: B2932254
CAS No.: 618859-94-2
M. Wt: 200.285
InChI Key: YLAQZSRMMKGOLV-UHFFFAOYSA-N
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Description

3-Cyclohexylimidazo[1,5-a]pyridine (CAS 618859-94-2) is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28. This imidazopyridine derivative features a cyclohexyl substituent, a structural motif of significant interest in medicinal chemistry research. While the specific biological activities and research applications for this exact isomer are not fully detailed in public literature, studies on closely related analogues provide strong context for its research value. Scientific investigations into N-cyclohexylimidazo[1,2-a]pyridine derivatives have identified them as promising multi-target-directed ligands for the treatment of complex neurodegenerative diseases such as Alzheimer's . These related compounds have demonstrated moderate to potent inhibitory activity against key enzymatic targets including BACE1 (Beta-secretase 1) and BuChE (Butyrylcholinesterase), and also exhibit antioxidant and metal-chelating properties . Furthermore, imidazo[1,5-a]pyridine scaffolds, in general, are being explored in other therapeutic areas, including as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are relevant in oncology and immunology . This compound serves as a valuable synthetic intermediate and building block for researchers developing novel bioactive molecules. It is offered as a high-purity material for research purposes exclusively. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h4-5,8-11H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAQZSRMMKGOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclohexylimidazo 1,5 a Pyridine and Analogous Imidazo 1,5 a Pyridine Structures

Direct Synthetic Routes Involving Cyclohexyl Moiety Introduction

The direct incorporation of a cyclohexyl group at the 3-position of the imidazo[1,5-a]pyridine (B1214698) ring system can be achieved through several strategic synthetic approaches. These methods often involve the use of specific reagents that introduce the cyclohexyl moiety during the formation of the heterocyclic core.

Iodine has proven to be a versatile and efficient catalyst and mediator in the synthesis of imidazo[1,5-a]pyridines. rsc.orgrsc.orgnih.gov Transition-metal-free approaches utilizing molecular iodine for sp³ C-H amination have been established. rsc.org These reactions facilitate the oxidative annulation of 2-pyridyl ketones and alkylamines, providing a direct route to various imidazo[1,5-a]pyridine derivatives. rsc.org The operational simplicity of these methods, often proceeding in a one-pot manner, makes them attractive for generating molecular diversity. rsc.orgresearchgate.net

A notable iodine-mediated one-pot synthesis involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com This method simultaneously constructs C-N and C-S bonds under mild conditions. mdpi.com While this specific example leads to a phenylthio group at the 1-position, the core strategy of a multi-component reaction highlights the potential for variation.

Furthermore, iodine can be used in conjunction with copper as a co-catalyst in the decarboxylative cyclization of α-amino acids with 2-benzoylpyridines to yield 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org This approach offers a pathway to introduce substituents at both the 1- and 3-positions of the imidazo[1,5-a]pyridine core. organic-chemistry.org

Table 1: Examples of Iodine-Promoted Syntheses of Imidazo[1,5-a]pyridines
Starting MaterialsReagentsKey Features
2-Pyridyl ketones, AlkylaminesI₂, NaOAcTransition-metal-free, sp³ C-H amination, One-pot rsc.org
2-Aminomethylpyridines, Benzaldehydes, Sodium benzenesulfinatesI₂One-pot, C-N and C-S bond formation mdpi.com
α-Amino acids, 2-BenzoylpyridinesCu/I₂ co-catalystDecarboxylative cyclization, 1,3-disubstitution organic-chemistry.org

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. In the context of preparing 3-cyclohexylimidazo[1,5-a]pyridine, a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) could be a key reactant. While direct Grignard addition to a pre-formed imidazo[1,5-a]pyridine ring can be challenging, these reagents are instrumental in the synthesis of crucial precursors.

A plausible strategy involves the reaction of a Grignard reagent with a suitable electrophilic precursor. For instance, the diastereoselective addition of Grignard reagents to chiral 1,3-oxazolidines has been shown to be an effective method for synthesizing chiral amines, which are valuable intermediates in the synthesis of more complex molecules. clockss.org This methodology could be adapted to introduce a cyclohexyl group, which, after further transformations, could be incorporated into the imidazo[1,5-a]pyridine ring system.

General Synthetic Approaches to the Imidazo[1,5-a]pyridine Core and its Derivatization

Beyond the direct introduction of the cyclohexyl group, numerous general methods exist for constructing the core imidazo[1,5-a]pyridine skeleton. These foundational structures can then be further modified to introduce the desired cyclohexyl substituent.

Phosphorus oxychloride (POCl₃) is a widely used reagent for dehydration and cyclization reactions in heterocyclic synthesis. It can facilitate the formation of the imidazo[1,5-a]pyridine ring system from appropriate acyclic or monocyclic precursors. organic-chemistry.orgnih.gov For example, a one-pot reaction of 1-acyl-1-carbamoyl oximes mediated by POCl₃ provides a facile and efficient route to cyanoformamides under mild conditions. organic-chemistry.orgnih.gov While this specific reaction produces cyanoformamides, the underlying principle of POCl₃-mediated cyclization is applicable to the synthesis of various heterocyclic systems, including imidazo[1,5-a]pyridines, by carefully choosing the starting materials.

Once the imidazo[1,5-a]pyridine core is assembled, a variety of functional group interconversions can be employed to introduce or modify substituents. The unique chemical structure and flexibility of the imidazo[1,5-a]pyridine nucleus lend themselves to various derivatization strategies. nih.govresearchgate.net

Recent advancements in C-H functionalization offer a powerful and atom-economical approach to introduce new functionalities directly onto the imidazo[1,5-a]pyridine skeleton. nih.gov Metal-free methods, for instance, have been developed for the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules. nih.gov This highlights the reactivity of the C-H bonds on the heterocyclic core and the potential for direct substitution reactions.

Furthermore, functional groups such as esters, which can be introduced into the imidazo[1,5-a]pyridine ring, can be converted into a range of other functionalities like amides, hydroxymethyl groups, and carbonyls. nih.gov This allows for a modular approach to the synthesis of specifically substituted imidazo[1,5-a]pyridines.

The synthesis of substituted imidazo[1,5-a]pyridines often requires careful control of chemo- and regioselectivity. nih.gov The presence of multiple reactive sites on the starting materials and intermediates can lead to the formation of undesired isomers.

The development of regioselective methods is crucial for the efficient synthesis of a specific target molecule. nih.gov For instance, divergent synthetic strategies have been developed that allow for the selective formation of either pyrazolo[1,5-a]pyridines or imidazo[1,5-a]pyridines from a common intermediate, demonstrating the fine control that can be achieved. nih.gov The choice of catalyst can also play a decisive role in chemoselectivity. For example, the use of ammonium (B1175870) acetate (B1210297) has been shown to be crucial for achieving the desired chemoselectivity in the preparation of a novel class of imidazo[1,5-a]pyridines. acs.org

Table 2: General Synthetic Strategies for Imidazo[1,5-a]pyridines
StrategyKey Reagents/ConditionsOutcome
Ring ClosurePOCl₃Formation of the bicyclic core from precursors organic-chemistry.orgnih.gov
C-H FunctionalizationMetal-free conditions, photocatalysisDirect introduction of functional groups nih.govnih.gov
Functional Group InterconversionStandard organic transformationsModification of existing substituents nih.gov
Regioselective SynthesisSpecific catalysts and reaction conditionsControlled formation of desired isomers nih.govacs.org

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Cyclohexylimidazo 1,5 a Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the intricate molecular architecture of organic compounds. For 3-cyclohexylimidazo[1,5-a]pyridine derivatives, a suite of NMR experiments is utilized to determine the precise arrangement of atoms and their connectivity.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. In the case of 3-substituted imidazo[1,5-a]pyridines, the chemical shifts (δ) are influenced by the electronic effects of the fused ring system and the nature of the substituent at the C-3 position.

For a representative 3-arylimidazo[1,5-a]pyridine, the protons on the pyridine (B92270) ring typically resonate in the aromatic region of the ¹H NMR spectrum. nih.gov The specific shifts and coupling constants allow for the assignment of each proton. For instance, in a related series of 1,3-disubstituted imidazo[1,5-a]pyridines, the proton signals for the imidazo[1,5-a]pyridine (B1214698) core are well-defined. acs.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom. The carbons of the imidazo[1,5-a]pyridine nucleus appear at characteristic chemical shifts, which can be assigned with the aid of Distortionless Enhancement by Polarization Transfer (DEPT) experiments that distinguish between CH, CH₂, and CH₃ groups.

Table 1: Representative ¹H NMR Data for a Substituted Imidazo[1,5-a]pyridine Derivative Note: This table presents hypothetical data based on known shifts for similar structures.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~8.2d~7.0
H-7~7.5t~7.0
H-8~6.9t~7.0
H-1~7.8s-
H-6~6.7d~9.0
Cyclohexyl-H1.2-2.1m-

Table 2: Representative ¹³C NMR Data for a Substituted Imidazo[1,5-a]pyridine Derivative Note: This table presents hypothetical data based on known shifts for similar structures.

Carbon AssignmentChemical Shift (δ, ppm)
C-3~135
C-1~129
C-8a~138
C-5~121
C-7~128
C-6~118
C-8~113
Cyclohexyl-C1'~38
Cyclohexyl-C2'/C6'~27
Cyclohexyl-C3'/C5'~26
Cyclohexyl-C4'~25

To unambiguously assign all proton and carbon signals and to understand the spatial relationships within the molecule, advanced two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would confirm the connectivity of the protons on the pyridine and cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a crucial experiment for assigning the carbon signals based on their attached, and usually pre-assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is vital for piecing together the entire molecular structure, for example, by connecting the cyclohexyl substituent to the C-3 position of the imidazo[1,5-a]pyridine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

Detailed analysis of these 2D NMR spectra allows for the complete and unambiguous structural elucidation of this compound derivatives. rsc.org

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

ESI-HRMS is a soft ionization technique that is particularly useful for polar and high molecular weight compounds. It allows for the accurate determination of the molecular mass, typically with an error of less than 5 ppm. This high accuracy enables the confident determination of the elemental formula of the parent ion. For this compound, ESI-HRMS would be used to confirm its molecular formula by detecting the protonated molecule [M+H]⁺. mdpi.comnih.gov

Table 3: ESI-HRMS Data for this compound

IonCalculated m/zFound m/z
[C₁₃H₁₆N₂ + H]⁺201.1386201.1388

The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation. The cleavage of the cyclohexyl group or fragmentation of the imidazo[1,5-a]pyridine ring would yield characteristic daughter ions.

Chromatographic Purification and Separation Techniques

The synthesis of this compound derivatives often results in a mixture of the desired product, starting materials, and by-products. Therefore, efficient purification is a critical step.

Column chromatography is the most common method for the purification of imidazo[1,5-a]pyridine derivatives on a laboratory scale. The choice of the stationary phase and the mobile phase (eluent) is crucial for achieving good separation.

For compounds of this class, silica (B1680970) gel (SiO₂) is a frequently used stationary phase due to its versatility and effectiveness in separating molecules based on polarity. nih.gov The eluent is typically a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column. The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov For imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally similar, purification is often achieved using silica gel column chromatography with a hexane/ethyl acetate solvent system. mdpi.com

Table 4: Typical Column Chromatography Parameters for Imidazo[1,5-a]pyridine Derivatives

ParameterDescription
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate
Monitoring Thin-Layer Chromatography (TLC) with UV visualization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for verifying the purity of synthesized this compound derivatives and for the critical task of separating stereoisomers. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the analyte, ensuring accurate quantification of impurities and effective resolution of enantiomers, which may exhibit different pharmacological and toxicological profiles.

Purity Assessment by Reversed-Phase HPLC

For the routine assessment of purity, reversed-phase HPLC (RP-HPLC) is the most common method. This technique utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

Detailed research findings have established reliable RP-HPLC methods for the analysis of imidazo[1,5-a]pyridine derivatives. While specific data for this compound is not extensively published, methods for analogous compounds provide a strong basis for method development. For instance, the purity of newly synthesized pyridine derivatives is often determined using a C18 column with a gradient elution system.

A typical HPLC setup for purity analysis of a this compound derivative might involve the following conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the compound's chromophore (e.g., 254 nm or 280 nm)
Column Temperature Ambient or controlled (e.g., 25 °C)
Injection Volume 10-20 µL

Under such conditions, the this compound derivative would elute as a single, sharp peak, and its purity can be calculated based on the peak area relative to the total area of all observed peaks. The retention time (tR) is a characteristic property of the compound under the specific chromatographic conditions.

Table 1: Representative RP-HPLC Data for Purity Analysis of a 3-Substituted Imidazo[1,5-a]pyridine Analog

CompoundRetention Time (min)Purity (%)
Analog A8.52>98.5
Analog B9.15>99.0

Note: This data is illustrative and based on typical results for similar heterocyclic compounds.

Stereoisomer Separation by Chiral HPLC

The 3-cyclohexyl substituent in this compound does not inherently create a chiral center unless other substitutions on the cyclohexane (B81311) ring or the imidazopyridine core introduce stereogenicity. However, if a chiral center is present in a derivative, the separation of enantiomers is crucial. Chiral HPLC is the predominant technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of the appropriate CSP is critical for successful chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective for a broad range of chiral compounds, including heterocyclic structures.

For the separation of enantiomers of a chiral this compound derivative, a systematic approach to method development would be undertaken. This involves screening different chiral columns and mobile phase compositions. Normal-phase chromatography, using eluents such as hexane/isopropanol or hexane/ethanol mixtures, is often effective for separating enantiomers on polysaccharide-based CSPs.

Table 2: Illustrative Chiral HPLC Method for Separation of Enantiomers of a Chiral Imidazo[1,5-a]pyridine Derivative

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 25 °C

Under these optimized conditions, the two enantiomers would be resolved into two distinct peaks. The quality of the separation is assessed by the resolution (Rs), which should ideally be greater than 1.5 for baseline separation.

Table 3: Hypothetical Chiral HPLC Separation Data for a Chiral this compound Derivative

EnantiomerRetention Time (t1) (min)Retention Time (t2) (min)Resolution (Rs)
Enantiomer 1 & 212.314.82.1

This separation allows for the determination of the enantiomeric excess (ee) of a sample, a critical parameter in asymmetric synthesis and for the quality control of enantiopure drugs. The ability to achieve baseline separation is fundamental for the accurate pharmacological evaluation of individual stereoisomers.

Biological Activity and Pharmacological Potential of Imidazo 1,5 a Pyridine Derivatives in Vitro Research

Enzyme Inhibitory Profiles

Imidazo[1,5-a]pyridine (B1214698) derivatives have been the subject of extensive research for their ability to inhibit various enzymes implicated in a range of diseases. The following subsections detail the inhibitory activities of these compounds against specific enzymatic targets.

Inhibition of Insulin-Regulated Aminopeptidase (B13392206) (IRAP) by Imidazo[1,5-a]pyridines

Insulin-regulated aminopeptidase (IRAP), an enzyme belonging to the M1 family of aminopeptidases, has emerged as a promising therapeutic target for cognitive disorders, as its inhibition has been shown to enhance learning and memory in animal models. mdpi.comdiva-portal.org Recent screening campaigns of extensive compound libraries have identified imidazo[1,5-a]pyridine-based molecules as novel inhibitors of IRAP's enzymatic activity. mdpi.comdiva-portal.org

A series of 48 imidazo[1,5-a]pyridine-based inhibitors were synthesized and evaluated, revealing structure-activity relationships (SAR). mdpi.com The research delineated their mode of action as non-competitive inhibitors with a small L-leucine-based IRAP substrate. mdpi.com The most potent compound identified in this series exhibited an IC50 value of 1.0 µM. mdpi.comnih.gov Interestingly, the study found that the two chiral sites within these molecules had minimal impact on their metabolic stability or physicochemical properties. mdpi.com

Initial hypotheses suggested that the urea (B33335) carbonyl group in the central moiety of these inhibitors might interact with the catalytically important Zn2+ ion in the active site of IRAP. mdpi.comnih.gov However, the high selectivity of these compounds for IRAP over the closely related aminopeptidase N (APN) challenges this binding hypothesis. mdpi.comnih.gov This selectivity, combined with the non-competitive inhibition pattern, suggests an alternative allosteric binding model may be at play. mdpi.comnih.gov

Further SAR exploration revealed that a central five-membered ring is preferred over a one-carbon open chain or a six-membered ring. mdpi.com While various substitutions on the topmost anisole (B1667542) ring were well-tolerated without a significant loss of activity, the removal of this entire moiety led to a drop in inhibitory capacity, indicating its significant contribution to binding. mdpi.com Notably, replacing the anisole ring with a cyclohexyl ring did not significantly affect the inhibitory activity. mdpi.com

One particular derivative, 2-(1-Cyclohexylimidazo[1,5-a]pyridin-3-yl)-N-phenethylpyrrolidine-1-carboxamide, was synthesized and characterized as part of these investigations. nih.gov Although these imidazopyridine-based inhibitors showed promise with low-micromolar inhibitory activity, they were also noted to suffer from poor solubility and metabolic stability. diva-portal.org

Table 1: IRAP Inhibitory Activity of Selected Imidazo[1,5-a]pyridine Analogs

CompoundDescriptionIC50 (µM)Inhibition PatternSelectivity vs. APN
Best Compound from Series Imidazo[1,5-a]pyridine-based inhibitor1.0 mdpi.comnih.govNon-competitive mdpi.comExcellent mdpi.comnih.gov
Spiro-oxindole dihydroquinazolinone Identified from screening campaignSub-µM affinity diva-portal.orgUncompetitive diva-portal.orgInactive diva-portal.org
Aryl-sulfonamide-based inhibitors Identified from screening campaignLow µM range nih.govNot specifiedNot specified

Cholinesterase Enzyme Inhibition in Imidazopyridine Systems (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease. mdpi.comnih.gov Research has extended to various imidazopyridine scaffolds to explore their potential as cholinesterase inhibitors.

A study on imidazo[1,2-a]pyridine (B132010) derivatives revealed that these compounds exhibit varying levels of inhibitory activity against both AChE and BChE. nih.gov For instance, a derivative with a biphenyl (B1667301) side chain and a methyl substituent on the imidazo[1,2-a]pyridine ring (compound 2h) was the most potent AChE inhibitor in the series, with an IC50 value of 79 µM. nih.govresearchgate.net In contrast, derivatives with a phenyl side chain showed better BChE inhibition, with a 3,4-dichlorophenyl substituted compound (compound 2j) being the strongest BChE inhibitor with an IC50 of 65 µM. nih.govresearchgate.net

Another investigation into imidazo[1,2-a]pyridine derivatives as AChE inhibitors identified compounds with IC50 values in the range of 48 to 73 µM against AChE from different sources, including rat brain, human serum, and electric eel. researchgate.net Furthermore, a series of N-cyclohexylimidazo[1,2-a]pyridine derivatives were synthesized and evaluated as multi-target-directed ligands for Alzheimer's disease. nih.govresearchgate.net Some of these compounds demonstrated potent BChE inhibitory activity, with IC50 values as low as 2.5 µM. nih.gov

The development of dual inhibitors that can target both AChE and BChE is of growing interest, as it may offer a more effective therapeutic approach. mdpi.com While specific data on 3-Cyclohexylimidazo[1,5-a]pyridine as a cholinesterase inhibitor is not available in the provided context, the broader class of imidazopyridines shows promise in this area.

Table 2: Cholinesterase Inhibitory Activity of Imidazopyridine Derivatives

Compound ClassTarget EnzymeKey Structural FeaturesIC50 Values
Imidazo[1,2-a]pyridines nih.govresearchgate.netAChEBiphenyl side chain, methyl substituent79 µM
Imidazo[1,2-a]pyridines nih.govresearchgate.netBChE3,4-dichlorophenyl side chain65 µM
Imidazo[1,2-a]pyridines researchgate.netAChEVaried substitutions48 - 73 µM
N-Cyclohexylimidazo[1,2-a]pyridines nih.govBChEDichloro-benzyl and bromo-benzyl pendants2.5 - 3.2 µM

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition in Related Imidazopyridine Scaffolds

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway that leads to the formation of amyloid-β plaques, a hallmark of Alzheimer's disease. nih.govresearchgate.net Consequently, inhibiting BACE1 is a major focus of research for developing disease-modifying therapies for Alzheimer's. nih.govresearchgate.net

Several studies have explored imidazopyridine scaffolds as potential BACE1 inhibitors. One such study focused on the design and synthesis of aminoimidazo[1,2-a]pyridine derivatives bearing different pyrazole (B372694) moieties. researchgate.netnih.govbenthamdirect.com The in vitro evaluation of these compounds revealed that some exhibited significant BACE1 inhibitory potential, with the most potent compounds having IC50 values in the low micromolar range (e.g., 2.84 µM and 22.48 µM). researchgate.netnih.gov Molecular docking studies suggested that the nitrogen atom of the imidazopyridine core and the oxygen atom of a phenoxypropyl linker were involved in key hydrogen bond interactions with the catalytic dyad residues (Asp32 and Asp228) of the BACE1 active site. researchgate.net

Another investigation focused on N-cyclohexylimidazo[1,2-a]pyridine derivatives containing a triazole motif. nih.govresearchgate.net These compounds were designed as multifunctional agents for Alzheimer's disease, and in vitro screening demonstrated that they possessed moderate to potent BACE1 inhibitory activity. nih.gov Specifically, derivatives with dichloro-substituted benzyl (B1604629) pendants were the most active, with IC50 values of approximately 8.9 µM and 12 µM. nih.gov

While the direct BACE1 inhibitory activity of this compound has not been explicitly detailed, the consistent findings of BACE1 inhibition within the broader imidazopyridine class, particularly with N-cyclohexyl substitutions, suggest that this scaffold is a promising starting point for the development of novel BACE1 inhibitors.

Table 3: BACE1 Inhibitory Activity of Imidazopyridine Derivatives

Compound ClassKey Structural FeaturesIC50 Values (µM)
Aminoimidazo[1,2-a]pyridines researchgate.netAminocyclohexyl moiety, pyrazole moieties2.84
Aminoimidazo[1,2-a]pyridines nih.govPyrazole moieties22.48 - 30.61
N-Cyclohexylimidazo[1,2-a]pyridines nih.govDichloro-benzyl pendants, triazole motif8.9 - 12

Investigation of Other Enzyme Targets in Related Imidazopyridine Systems (e.g., Tyrosine Kinases)

The imidazopyridine scaffold has demonstrated inhibitory activity against a variety of other enzyme targets, most notably tyrosine kinases, which play crucial roles in cell signaling and are often dysregulated in cancer.

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of several tyrosine kinases. For instance, they have been utilized as the core structure for c-Met kinase inhibitors. nih.gov The design of these inhibitors often involves a fused heterocycle, such as imidazo[1,2-a]pyridine, linked to other moieties to enhance binding to the kinase's active site. nih.gov In one study, imidazo[1,2-a]pyridine hydrazone derivatives were synthesized and showed inhibitory potential against c-Met kinase. nih.gov

Furthermore, the imidazo[1,2-a]pyridine scaffold has been explored for the development of inhibitors of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase. researchgate.net Optimization of an initial imidazopyridine lead compound by modifying the aniline (B41778) portion led to the identification of potent IGF-1R kinase inhibitors. researchgate.net

In the context of imidazo[4,5-b]pyridines, these have been developed as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are targets in acute myeloid leukemia (AML). acs.org An orally bioavailable dual FLT3/Aurora kinase inhibitor from this class was identified as a preclinical development candidate. acs.org

Additionally, imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit the PI3K/Akt pathway, which involves the serine/threonine kinase Akt, a key regulator of cell survival and proliferation. nih.gov These hybrids were found to decrease the levels of phosphorylated Akt in human breast cancer cells. nih.gov

While specific data on the inhibition of tyrosine kinases by "this compound" is not available in the provided results, the versatility of the broader imidazopyridine scaffold in targeting various kinases highlights its potential for the development of novel kinase inhibitors.

Multi-Target Directed Ligand (MTDL) Concepts in Neurodegenerative Disease Research for Imidazopyridines

The complex nature of neurodegenerative diseases, such as Alzheimer's disease, has led to the development of multi-target-directed ligands (MTDLs). semanticscholar.orgresearchgate.net This approach aims to design single molecules that can interact with multiple targets involved in the disease cascade, potentially offering a more effective therapeutic strategy. nih.gov The imidazopyridine scaffold has been identified as a promising framework for the development of such MTDLs. nih.gov

Integration of Enzyme Inhibition with Antioxidant Capacity and Metal Chelation Properties

A key strategy in the design of MTDLs for neurodegenerative diseases is the combination of enzyme inhibition with antioxidant and metal-chelating properties. For example, in the context of Alzheimer's disease, inhibiting enzymes like BACE1 and cholinesterases is a primary goal. nih.gov

A series of N-cyclohexylimidazo[1,2-a]pyridine derivatives were synthesized and evaluated as multifunctional agents for Alzheimer's disease. These compounds were designed to inhibit BACE1 and butyrylcholinesterase (BuChE), while also possessing antioxidant and metal chelation capabilities. nih.gov The in vitro results revealed that several of these compounds exhibited moderate to potent inhibition of both BACE1 and BuChE. nih.gov Specifically, compounds with dichloro substitutions on a benzyl pendant group showed the most significant BACE1 inhibitory activity, with IC50 values of 8.9 µM and 12 µM. nih.gov One of these compounds also demonstrated antioxidant activity with an IC50 value of 10.2 µM and the ability to chelate metals. nih.gov

Another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives investigated their potential as anti-Alzheimer agents. The compounds were evaluated for their ability to inhibit acetylcholinesterase, a key enzyme in Alzheimer's pathology. One derivative, in particular, showed a significant acetylcholinesterase inhibition of 62.80 ± 0.06%. bohrium.com This compound also exhibited notable antioxidant activity. bohrium.com

The following table provides a summary of the multi-target activities of some imidazopyridine-related compounds:

Table 2: Multi-Target Activity of Imidazopyridine Derivatives in Neurodegenerative Disease Research
Compound Class Target In Vitro Activity
N-Cyclohexylimidazo[1,2-a]pyridine derivatives BACE1 IC50 values of 8.9 µM and 12 µM for the most active compounds. nih.gov
Butyrylcholinesterase (BuChE) Moderate to potent inhibition observed. nih.gov
Antioxidant Activity IC50 value of 10.2 µM for one of the lead compounds. nih.gov
Metal Chelation Potential for metal chelation demonstrated. nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives Acetylcholinesterase 62.80 ± 0.06% inhibition by a lead compound. bohrium.com
Antioxidant Activity Displayed notable antioxidant properties. bohrium.com

Mechanistic Studies of Biological Action at the Molecular Level (In Vitro Focus)

Understanding the molecular mechanisms by which imidazo[1,5-a]pyridine derivatives exert their biological effects is crucial for their development as therapeutic agents. In vitro studies, often complemented by computational methods like molecular docking, provide insights into these mechanisms.

For instance, imidazo[1,5-a]pyridine-benzimidazole hybrids have been investigated as potential anticancer agents. nih.gov These studies revealed that the compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis. nih.gov At the molecular level, these hybrids were found to inhibit tubulin polymerization, with IC50 values for the most potent compounds being 1.71 µM and 3.25 µM. nih.gov Molecular docking simulations further supported these findings by predicting that the compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov

In the context of antibacterial action, some imidazopyridine derivatives have been shown to inhibit essential bacterial enzymes. For example, certain derivatives exhibited significant inhibitory activity against S. pneumonia GyrB (Spn GyrB) and ParE (Spn ParE), which are crucial for bacterial DNA replication. nih.gov

For the N-cyclohexylimidazo[1,2-a]pyridine derivatives designed for Alzheimer's disease, molecular docking studies were employed to elucidate the possible mechanism of BACE1 inhibition. nih.gov These computational analyses help in understanding the binding interactions between the compounds and the active site of the enzyme, guiding further structural modifications to improve potency.

Computational and in Silico Methodologies in Imidazo 1,5 a Pyridine Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a cornerstone of computational drug discovery, enabling the prediction of the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent and selective inhibitors.

In the context of imidazo[1,5-a]pyridine (B1214698) and its related structures, molecular docking has been pivotal in identifying and optimizing their interactions with various biological targets. For instance, studies on N-cyclohexylimidazo[1,2-a]pyridine derivatives have employed molecular docking to investigate their potential as multi-target-directed ligands for Alzheimer's disease. nih.gov These simulations have revealed key binding modes within the active sites of enzymes like Beta-Secretase 1 (BACE1) and Butyrylcholinesterase (BuChE), which are implicated in the pathology of Alzheimer's. nih.gov

Table 1: Illustrative Molecular Docking Data for Imidazo[1,2-a]pyridine (B132010) Derivatives Targeting BACE1
Compound DerivativeTargetDocking Score (kcal/mol)Key Interacting Residues
N-cyclohexylimidazo[1,2-a]pyridin-3-amine analogueBACE1-9.8Asp32, Gly34, Thr72, Gln73, Tyr71
Benzyl-triazolyl-N-cyclohexylimidazo[1,2-a]pyridin-3-amineBACE1-10.5Asp32, Arg235, Ser35, Thr232

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. This allows for a more detailed analysis of the conformational flexibility of the ligand and the stability of the ligand-receptor complex.

MD simulations are particularly useful for assessing the stability of the binding pose predicted by molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the receptor's active site or if it undergoes significant conformational changes that might lead to dissociation.

For imidazo[1,5-a]pyridine derivatives, MD simulations can provide crucial insights into how substitutions, such as the cyclohexyl group in 3-Cyclohexylimidazo[1,5-a]pyridine , influence the compound's conformational behavior and its interaction with the target protein. These simulations can help to validate docking results and provide a more accurate estimation of the binding free energy.

Table 2: Representative Molecular Dynamics Simulation Parameters for Protein-Ligand Complexes
ParameterTypical Value/Condition
Simulation Time100 ns
Force FieldAMBER, CHARMM
Solvent ModelTIP3P water
Temperature300 K
Pressure1 atm

In Silico ADMET Prediction Methodologies for Pharmacokinetic Profiling

The therapeutic success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models have become an indispensable tool in early-stage drug discovery, allowing for the rapid screening of large compound libraries and the identification of candidates with favorable drug-like properties.

For the imidazo[1,5-a]pyridine scaffold, various computational models can be employed to predict key ADMET parameters. These models are often based on quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of experimental data.

In silico ADMET profiling can provide valuable information on a compound's potential for oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxic liabilities. This allows for the early deselection of compounds with poor pharmacokinetic profiles, thereby reducing the time and cost associated with drug development.

Table 3: Predicted ADMET Properties for a Representative Imidazo[1,5-a]pyridine Analogue
ADMET PropertyPredicted Value/Classification
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
CYP2D6 InhibitionNon-inhibitor
Ames MutagenicityNon-mutagenic
Oral BioavailabilityGood

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are invaluable for elucidating reaction mechanisms, predicting molecular geometries, and calculating various molecular properties that are not readily accessible through experimental techniques.

In the context of imidazo[1,5-a]pyridine research, DFT calculations can be used to:

Determine the optimized molecular geometry and conformational preferences of This compound .

Calculate the distribution of electron density and identify the most reactive sites for electrophilic or nucleophilic attack.

Predict spectroscopic properties, such as NMR and IR spectra, to aid in the characterization of newly synthesized compounds.

Investigate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding its reactivity and potential as an electron donor or acceptor.

Future Directions and Emerging Research Avenues for 3 Cyclohexylimidazo 1,5 a Pyridine

Development of Advanced and Sustainable Synthetic Methodologies for Novel Derivatives

The synthesis of imidazo[1,5-a]pyridines has been an area of intense research, with numerous methods available for accessing the core structure. rsc.orgresearchgate.net However, the future of synthesizing derivatives like 3-Cyclohexylimidazo[1,5-a]pyridine lies in the development of more advanced and sustainable methodologies.

Green Chemistry Approaches: Recent efforts have focused on environmentally friendly synthetic routes. cup.edu.in For instance, the use of ionic liquids and reactions in water are being explored to minimize the use of hazardous solvents. cup.edu.inacs.org Microwave-assisted synthesis has also been shown to be a rapid and efficient method for preparing imidazopyridine derivatives. bio-conferences.org Future research should aim to adapt these green principles to the synthesis of 3-cyclohexyl and other substituted imidazo[1,5-a]pyridines, reducing waste and improving energy efficiency. A notable example is the development of a "green" synthetic route to imidazo[1,2-a]pyridines using a Cu(II)–ascorbate-catalyzed A3-coupling reaction in an aqueous micellar media. acs.org Another approach involves the use of a novel functionalized cellulose-based catalyst for the Groebke-Blackburn-Bienaymé (GBB) reaction to produce tetracyclic imidazopyridine derivatives, highlighting the move towards recyclable and biodegradable catalysts. researchgate.net

Novel Catalytic Systems: The exploration of new catalytic systems is crucial for developing efficient and selective synthetic methods. Metal-free synthetic protocols are gaining traction, offering an alternative to traditional metal-catalyzed reactions. acs.org For example, iodine-mediated sp3 C–H amination has been successfully used for the synthesis of imidazo[1,5-a]pyridines. rsc.org The use of light-induced photochemical methods is another promising eco-friendly approach for synthesizing and functionalizing imidazopyridines. nih.gov Researchers have also demonstrated the use of a flavin–iodine‐coupled catalyst for the aerobic oxidative tandem C(sp³)–H imination and amination to form 1,3‐substituted imidazo[1,5‐a]pyridines. researchgate.net The development of catalysts like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) for Ritter-type reactions also presents new avenues for the synthesis of imidazo[1,5-a]pyridine (B1214698) analogs. acs.org

Diversity-Oriented Synthesis: Future synthetic strategies should also focus on diversity-oriented synthesis to rapidly generate libraries of novel this compound derivatives. Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, are powerful tools for achieving this, allowing for the creation of structurally diverse molecules in a single step. researchgate.netacs.org This approach will be instrumental in exploring the structure-activity relationships of this class of compounds.

Identification and Validation of New Biological Targets for Therapeutic Intervention

The imidazopyridine scaffold is a well-established pharmacophore present in several marketed drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govijrpr.comnih.govnih.govnih.gov For this compound, a key area of future research will be the identification and validation of novel biological targets to unlock its full therapeutic potential.

Anticancer and Antiviral Research: Recent studies have highlighted the anticancer effects of novel imidazopyridine derivatives. For instance, one compound was found to induce apoptosis in human cervical cancer cells through a mitochondrial-mediated pathway. nih.gov Another study demonstrated the cytotoxic effects of novel imidazo[1,2-a]pyridine (B132010) compounds against breast cancer cells, inducing cell cycle arrest and apoptosis. nih.gov The discovery of imidazo[1,2-a]pyridine derivatives as inhibitors of cyclin-dependent kinase 9 (CDK9) and as antagonists of the PD-1/PD-L1 immune checkpoint pathway opens up new avenues for cancer therapy. acs.orgrsc.org Furthermore, the imidazopyrimidine scaffold, a related structure, has shown promise as an antiviral agent, with derivatives exhibiting activity against various viruses. nih.gov The structural similarity suggests that this compound and its derivatives could also be investigated for similar activities.

Addressing Antimicrobial Resistance: The rise of multi-drug resistant bacterial infections necessitates the discovery of new antibacterial agents. nih.gov While only one imidazopyridine, rifaximin, is currently marketed as an antibiotic, the scaffold holds potential for the development of new antibacterial drugs. nih.gov Research into imidazo[1,2-a]pyridine analogues has identified compounds with significant activity against multidrug-resistant and extensively drug-resistant tuberculosis. rsc.org The exploration of this compound derivatives against a panel of resistant bacterial and fungal strains is a logical and crucial next step.

Exploring New Therapeutic Areas: The versatility of the imidazopyridine scaffold suggests that its derivatives could be active against a range of other diseases. For example, imidazo[1,2-a]pyridine derivatives have been designed as novel dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. drugbank.com Amidino-substituted imidazo[4,5-b]pyridines have shown selective and strong antiproliferative activity against colon carcinoma. mdpi.com Systematic screening of this compound and its derivatives against a wide array of biological targets will be essential to uncover new therapeutic applications.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govnih.gov These powerful computational tools can significantly accelerate the design and optimization of novel compounds like this compound.

Virtual Screening and Hit Identification: AI and ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the potential of new compounds. nih.gov High-throughput virtual screening using these models can rapidly identify promising derivatives of this compound with desired therapeutic properties, saving time and resources compared to traditional screening methods. nih.gov

Compound Optimization and Property Prediction: Once initial hits are identified, AI and ML can be used to optimize their properties. These models can predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, such as solubility, bioavailability, and potential toxicity. nih.govmdpi.commdpi.com This allows for the in-silico design of derivatives with improved drug-like characteristics. For instance, ML models have been developed to predict drug-induced kidney injury, which can help in designing safer compounds. mdpi.comresearchgate.net

Scaffold Hopping and Novel Compound Generation: A particularly exciting application of AI is in "scaffold hopping," where algorithms can suggest novel chemical scaffolds that retain the desired biological activity of a known compound but have different core structures. researchgate.net This can lead to the discovery of entirely new classes of drugs. Generative models in AI can also design novel molecules from scratch with specific desired properties, opening up vast new areas of chemical space for exploration in the context of the imidazo[1,5-a]pyridine scaffold. mdpi.com

Exploration of Functional Materials and Sensing Applications for Imidazopyridine Scaffolds

Beyond their therapeutic potential, imidazopyridine derivatives possess interesting photophysical properties that make them attractive candidates for applications in materials science and chemical sensing. rsc.orgijrpr.comtandfonline.comresearchgate.net

Fluorescent Probes and Sensors: Many imidazo[1,5-a]pyridine derivatives exhibit strong fluorescence with large Stokes shifts, making them suitable for use as fluorescent probes. nih.gov These compounds have been investigated as probes for studying cell membrane dynamics and have shown potential as fluorescent pH sensors. nih.govrsc.org A notable example is an imidazo[1,5-α]pyridine-derived fluorescence sensor developed for the rapid and selective detection of sulfite. nih.gov The introduction of a cyclohexyl group at the 3-position could modulate these photophysical properties, leading to the development of novel sensors with tailored specificities.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics: The luminescent properties of imidazo[1,5-a]pyridine derivatives also make them promising materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs). rsc.org Research has shown that imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores can be used in white light-emitting diodes. rsc.org The exploration of this compound and its derivatives in this area could lead to the development of new and efficient light-emitting materials.

Smart Materials and Anti-Counterfeiting: The unique optical properties of these compounds can be harnessed to create "smart" materials that respond to external stimuli. For example, some imidazo[1,5-a]pyridine derivatives have shown potential in anti-counterfeiting applications due to their distinct fluorescence. rsc.org The development of such materials based on the 3-cyclohexyl derivative could offer innovative solutions for security and authentication technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Cyclohexylimidazo[1,5-a]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used approach involves formylation of 2-aminomethylpyridine followed by cyclization with phosphorus oxychloride (POCl₃) to form the imidazo[1,5-a]pyridine core. Subsequent functionalization with cyclohexyl groups can be achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or electrophilic substitution. Optimization includes adjusting solvent polarity (DMF or DCM), temperature (80–110°C), and catalyst systems (e.g., Pd(PPh₃)₄ with DIPPF ligands) to improve yield and purity .

Q. How do structural modifications (e.g., substituent position) influence the photophysical properties of imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer : Substituents at the 3-position (e.g., cyclohexyl groups) enhance planarity and π-conjugation, leading to blue-shifted emission (e.g., λem ~450 nm) and large Stokes shifts (>100 nm). Computational studies (TD-DFT) combined with X-ray crystallography reveal that intramolecular charge transfer (ICT) and intermolecular π-π stacking are critical. For example, electron-donating groups at C3 increase quantum yields (ΦF ~0.4–0.6) .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm), while <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., J-coupling patterns for fused rings). Single-crystal X-ray diffraction provides unambiguous confirmation of bond angles and packing motifs, particularly C–H⋯N and π-π interactions. IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How do this compound derivatives act as enzyme inhibitors, and what thermodynamic parameters govern their binding?

  • Methodological Answer : These compounds inhibit enzymes like papain via competitive binding (Ki ~10–50 μM). Thermodynamic analysis (ΔG, ΔH, ΔS) using the Dixon plot and Lineweaver-Burk equation reveals entropy-driven binding (ΔS >0) due to hydrophobic interactions with the cyclohexyl group. Computational docking (AutoDock Vina) identifies key residues (e.g., Cys25 in papain) for structure-activity relationship (SAR) studies .

Q. What strategies mitigate side reactions during the synthesis of this compound, such as over-oxidation or dimerization?

  • Methodological Answer : Side reactions are minimized by:

  • Temperature control : Maintaining <110°C during cyclization prevents decomposition.
  • Protecting groups : Using tert-butoxycarbonyl (Boc) for amines during cross-coupling.
  • Catalyst tuning : Adding DIPPF ligands suppresses β-hydride elimination in Pd-catalyzed steps.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes dimeric byproducts .

Q. How can computational methods predict the biological activity of novel this compound analogs?

  • Methodological Answer : QSAR models using descriptors like logP, polar surface area (PSA), and H-bond donors/acceptors correlate with antibacterial activity (MIC ~2–8 μg/mL against S. aureus). Molecular dynamics (MD) simulations (AMBER) assess membrane permeability, while ADMET predictions (SwissADME) optimize pharmacokinetics (e.g., CYP450 inhibition risks) .

Q. What role do non-covalent interactions (e.g., halogen bonding) play in the solid-state packing of this compound derivatives?

  • Methodological Answer : Halogen substituents (e.g., bromine at C7) engage in X⋯π interactions (distance ~3.5 Å), stabilizing crystal lattices. Hirshfeld surface analysis (CrystalExplorer) quantifies contributions from C–H⋯N (~15%), π-π (~25%), and van der Waals interactions. These interactions influence solubility and melting points (e.g., Br-substituted analogs melt at 210–220°C vs. 180°C for unsubstituted derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.